2-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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Overview
Description
2-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a complex organic compound with a molecular formula of C18H16BrNO4. This compound is part of the benzodioxane family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. The sulfonamide is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide as the reaction medium .
Chemical Reactions Analysis
2-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including antibacterial and anti-inflammatory properties.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect bacterial biofilm formation and exhibit mild cytotoxicity .
Comparison with Similar Compounds
Similar compounds include other benzodioxane derivatives, such as:
6-Acetyl-1,4-benzodioxane: Known for its anti-inflammatory properties.
N-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methoxyphenyl)-6-[2-(4-pyridinyl)-4-morpholinyl]-4-pyrimidinamine: Studied for its potential therapeutic applications.
Properties
Molecular Formula |
C18H16BrNO4 |
---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
2-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
InChI |
InChI=1S/C18H16BrNO4/c1-2-15(21)12-9-16-17(24-8-7-23-16)10-14(12)20-18(22)11-5-3-4-6-13(11)19/h3-6,9-10H,2,7-8H2,1H3,(H,20,22) |
InChI Key |
DLJQKYQXJAQIMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3Br)OCCO2 |
Origin of Product |
United States |
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